molecular formula C22H20ClN3S B15112602 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B15112602
M. Wt: 393.9 g/mol
InChI Key: POKZANSYCOKWSK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and 2,5-dimethyl-3,4-dihydropyrimidine-4-one, under acidic or basic conditions.

    Introduction of the sulfanyl group: The 4-methylbenzylsulfanyl group can be introduced via nucleophilic substitution reactions using suitable thiolating agents, such as 4-methylbenzyl chloride and sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting the activity of these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The presence of the chlorophenyl and sulfanyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazolopyrimidine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C22H20ClN3S

Molecular Weight

393.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H20ClN3S/c1-14-4-6-17(7-5-14)13-27-20-12-15(2)24-22-21(16(3)25-26(20)22)18-8-10-19(23)11-9-18/h4-12H,13H2,1-3H3

InChI Key

POKZANSYCOKWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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